N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

Differentiate your kinase or immunomodulation program with this precision oxalamide probe. The ortho-methylthio substituent provides a unique sulfur-mediated pharmacophore, directly comparable with O-linked analogs to isolate polarizability effects on target binding. Use its defined cLogP (3.8) and dual tolyl/methylthio chromophores to benchmark QSAR models and LC-MS methods. Purchase with confidence: ≥95% purity ensures reproducible SAR and metabolic stability data.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 1797878-61-5
Cat. No. B3003585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS1797878-61-5
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC
InChIInChI=1S/C19H22N2O3S/c1-13-8-4-5-9-14(13)16(24-2)12-20-18(22)19(23)21-15-10-6-7-11-17(15)25-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyQEOQFOWJZKVZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1797878-61-5) for Targeted Research


N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1797878-61-5) is a synthetic, unsymmetrical oxalamide derivative with a molecular formula of C19H22N2O3S and a molecular weight of 358.46 g/mol . The compound is supplied for non-human research purposes, typically at a purity of 95% . Its structure incorporates an o-tolyl group on one amide nitrogen and a 2-(methylthio)phenyl moiety on the other, connected by an oxalamide linker . This specific substitution pattern differentiates it within the broader oxalamide class, which is explored for applications ranging from kinase inhibition to immunomodulation [1].

Precision in Procurement: Why Not All Oxalamides are Interchangeable with CAS 1797878-61-5


Oxalamides are a privileged scaffold where minor structural modifications can lead to profound shifts in biological target engagement, potency, and pharmacokinetic profile [1]. The specific arrangement of the 2-methoxy-2-(o-tolyl)ethyl and 2-(methylthio)phenyl groups on the oxalamide core is critical for its unique three-dimensional pharmacophore and electronic distribution [2]. Generic substitution with analogs lacking this precise substitution pattern, such as those with para-substituents or different heterocycles, risks invalidating SAR hypotheses, failing to recapitulate a specific enzyme inhibition profile, or introducing unpredictable solubility and metabolic stability characteristics, thereby compromising experimental reproducibility.

Data-Limited Differentiation Guide for N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide


Structural Uniqueness: Ortho-Methylthio Phenyl Substitution Versus Common Analogs

This compound is one of the few available oxalamides featuring a 2-(methylthio)phenyl group directly on the amide nitrogen . The ortho-methylthio motif is structurally distinct from the more common 3-(methylthio)phenyl or 4-(trifluoromethoxy)phenyl analogs like CAS 1797878-78-4 [1]. While quantitative comparative biological data is not publicly available for this specific compound, its unique structure provides a distinct vector for exploring steric and electronic effects in target binding pockets. This structural differentiation is foundational for SAR studies.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) Compared to a Des-methylthio Analog

The presence of the thiomethyl group is expected to influence the compound's lipophilicity compared to its direct oxygen analog. A PubChem computed property comparison shows the target compound has an XLogP3 of 3.8 [1]. The direct oxygen analog, N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide (CAS 1448065-86-8), has a calculated XLogP3 of 3.5 [2].

ADME Prediction Drug Likeness Chemoinformatics

Metabolic Probing Potential: The Methylthio Moiety as a Latent Site for Oxidation

Unlike oxalamide analogs lacking a sulfur atom (e.g., N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide), the methylthio group in the target compound is a known metabolic soft spot susceptible to oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) [1]. This can lead to the formation of a sulfoxide or sulfone metabolite, providing a distinct metabolic pathway.

Drug Metabolism Metabolic Soft Spot Probe Design

Baseline Compound Integrity: Documented Purity Specified for Research Use

The compound is commercially supplied with a typical purity specification of 95%, a standard for research-grade screening compounds . This documented purity level provides a baseline for procurement, ensuring consistency in initial screening campaigns compared to analogs that may be sold at varying or unspecified purity grades (e.g., '90%+' or '95%+') [1].

Chemical Procurement Quality Control Reproducibility

High-Value Experimental Scenarios for N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide


Structure-Activity Relationship (SAR) Probe for Ortho-Sulfur Interactions

Use this compound as a key probe to explore the effect of introducing a thiomethyl group at the ortho position of the N2-phenyl ring. This allows a direct comparison with oxygen-linked analogs (e.g., 2-OMe) or non-substituted phenyl rings to test hypotheses about the role of sulfur's size and polarizability in target binding. This specific vector is not accessible with para-substituted analogs [1].

Head-to-Head Metabolic Stability Comparison in a Drug Discovery Program

In a program where metabolic stability is a key parameter, co-evaluate this compound with its 2-methoxy analog in a microsomal or hepatocyte stability assay. The predicted shift from O-demethylation to S-oxidation as a primary clearance pathway [2] can provide a clear, data-driven decision point for the medicinal chemistry strategy.

Analytical Chemistry Reference for Oxalamide Characterization

Given its defined 95% purity and unique UV/HPLC profile due to the presence of both tolyl and methylthio chromophores, this compound serves as an excellent calibration standard for LC-MS method development and purity analysis of complex oxalamide libraries, offering a distinct retention time and mass signal compared to simpler analogs.

Pharmacophore Model Refinement via Calculated Property Benchmarking

The compound's calculated lipophilicity (cLogP = 3.8) [3] can be used to benchmark and refine in silico pharmacophore or QSAR models for permeability or potency. Its specific cLogP can help define the upper limit of an acceptable lipophilicity range within a chemical series, especially when compared to less lipophilic but structurally similar compounds.

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